![molecular formula C11H13NO6 B12444772 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate, also known as diroximel fumarate, is a compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . This compound is a prodrug form of monomethyl fumarate and is used in the treatment of relapsing-remitting multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
Hydrolysis: Fumaric acid and 2-(2,5-dioxopyrrolidin-1-yl)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves its conversion to monomethyl fumarate in the body . Monomethyl fumarate exerts its effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and the reduction of oxidative stress . This pathway is crucial in protecting cells from damage and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Dimethyl fumarate: Another fumarate ester used in the treatment of multiple sclerosis.
Monomethyl fumarate: The active metabolite of diroximel fumarate and dimethyl fumarate.
Ethyl fumarate: A related compound with similar chemical properties but different biological activity.
These compounds share structural similarities but differ in their pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable therapeutic agent .
Eigenschaften
Molekularformel |
C11H13NO6 |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
YIMYDTCOUQIDMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


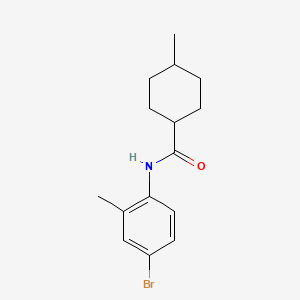
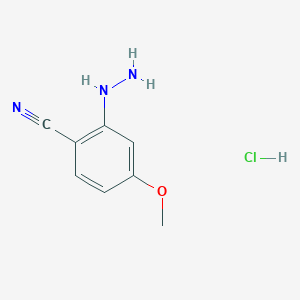
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
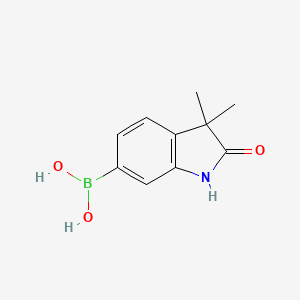
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
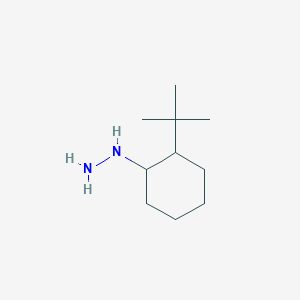
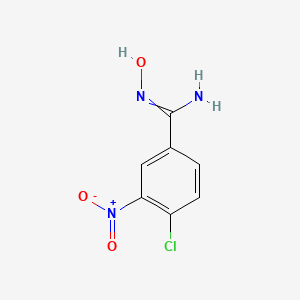
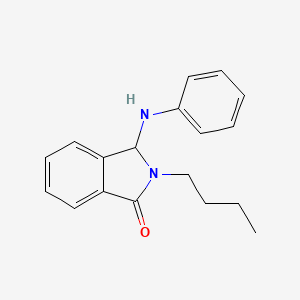
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
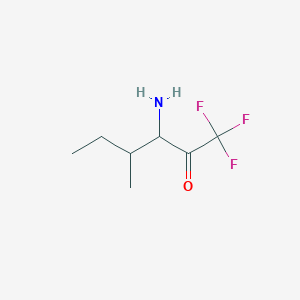
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
